Product packaging for Ningpeisinoside(Cat. No.:CAS No. 139742-29-3)

Ningpeisinoside

Cat. No.: B236527
CAS No.: 139742-29-3
M. Wt: 591.8 g/mol
InChI Key: OAWUSFAEJKJJFY-DYIYZHNTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ningpeisinoside is a steroidal alkaloidal glucoside that was isolated from the bulb of Fritillaria ningguoensis S.C. Chen et S.F. Yin . Its chemical structure has been identified as N-methyl-5 alpha-veratranine-6-oxo-3 beta-O-beta-D-glucoside, with a molecular formula of C34H57NO7 and a melting point of 284-286 degrees Celsius . As a steroidal alkaloid, this compound belongs to a class of natural products known for their wide range of compelling biological activities, which often include anticancer, antimicrobial, and anti-inflammatory effects, making them attractive for pharmacological research and natural product chemistry . This product is provided For Research Use Only (RUO). It is not intended for use in diagnostic procedures, drug applications, or for any human or veterinary therapeutic purposes. Please Note: The information and data available for this compound are primarily based on a single research paper from 1991. Further experimental studies are required to fully elucidate its modern research applications, biological mechanisms of action, and pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN3O4 B236527 Ningpeisinoside CAS No. 139742-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139742-29-3

Molecular Formula

C16H12ClN3O4

Molecular Weight

591.8 g/mol

IUPAC Name

(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,11b-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one

InChI

InChI=1S/C34H57NO7/c1-17-6-9-27(35(5)15-17)19(3)21-7-8-22-23(18(21)2)13-25-24(22)14-28(37)26-12-20(10-11-34(25,26)4)41-33-32(40)31(39)30(38)29(16-36)42-33/h17-27,29-33,36,38-40H,6-16H2,1-5H3/t17-,18-,19?,20-,21+,22+,23-,24-,25-,26+,27+,29+,30+,31-,32+,33-,34+/m0/s1

InChI Key

OAWUSFAEJKJJFY-DYIYZHNTSA-N

SMILES

CC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@H]1CC[C@@H](N(C1)C)C(C)[C@@H]2CC[C@@H]3[C@H]([C@H]2C)C[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

Canonical SMILES

CC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C

Synonyms

ningpeisinoside

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies of Ningpeisinoside

Advanced Extraction Techniques from Plant Matrices

Extracting target compounds from complex plant matrices requires efficient and selective methods. For Ningpeisinoside, as with many natural products, both conventional solvent-based extraction and more advanced techniques like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are employed.

Optimization of Solvent-Based Extraction Protocols

Conventional solvent extraction is a foundational technique for obtaining compounds from plant materials. This often involves maceration or percolation using solvents such as ethanol-water mixtures, chosen based on the polarity of the target compound nih.gov. For this compound, ethanol-water mixtures have been utilized for extraction from plant bulbs .

To enhance the recovery and purity of alkaloids like this compound, acid-base partitioning is a valuable supplementary step. This process involves acidifying the crude extract to precipitate non-alkaloid components, followed by basification to precipitate the crude alkaloids. This method has been reported to improve purity by 40–50% compared to solvent extraction alone . Optimization of solvent-based extraction protocols involves careful selection of solvent type, solvent-to-sample ratio, temperature, and extraction time to maximize yield and minimize degradation nih.govresearchgate.neteuropa.eu.

Supercritical Fluid Extraction and Microwave-Assisted Extraction Applications

Supercritical Fluid Extraction (SFE) utilizes fluids above their critical temperature and pressure, most commonly carbon dioxide (CO₂), as solvents nih.govwikipedia.orgdsm-firmenich.commdpi.comcontractlaboratory.com. SFE offers several advantages, including its environmentally friendly nature, absence of solvent residues in the final extract, and the ability to selectively extract compounds by adjusting pressure and temperature nih.govwikipedia.orgdsm-firmenich.commdpi.com. The tunable solvating properties of supercritical fluids allow for targeted extraction of compounds with varying polarities nih.govwikipedia.org. SFE systems typically involve pumps, pressure vessels, pressure maintenance systems, and collection vessels wikipedia.org.

Microwave-Assisted Extraction (MAE) is another advanced technique that leverages microwave energy to rapidly heat solvents and samples, thereby accelerating the extraction process contractlaboratory.comresearchgate.netsciopen.comanton-paar.comchesci.comresearchgate.netscielo.br. MAE significantly reduces extraction times and solvent consumption compared to traditional methods, often leading to higher yields and improved selectivity contractlaboratory.comresearchgate.netsciopen.comanton-paar.comchesci.comresearchgate.netmdpi.com. The efficiency of MAE is influenced by parameters such as solvent type and concentration, microwave power, extraction time, solvent-to-sample ratio, and extraction temperature researchgate.netsciopen.comscielo.brmdpi.com. MAE works through two primary mechanisms: dipolar rotation and ionic conduction, which facilitate the rupture of cell walls and the release of target compounds into the solvent researchgate.netsciopen.com.

Chromatographic Strategies for Isolation and High-Purity Purification

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving the required purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical quantification and preparative isolation of compounds labcompare.comlcservicesltd.co.ukphenomenex.comknauer.net. For this compound, preparative HPLC is employed to obtain the compound in high purity . A specific method reported for a related veratranine alkaloid, likely Ningpeisine, utilized a C18 column (250 × 21.2 mm, 5 µm) with an isocratic mobile phase consisting of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in a 65:35 ratio. This method achieved a purity exceeding 98%, with retention times ranging from 12.5 to 13.2 minutes .

Preparative HPLC systems are designed for larger-scale purification, often featuring columns with larger internal diameters (≥ 20 mm) and higher flow rates (10-200 mL/min) phenomenex.comknauer.net. Method development for HPLC involves critical steps such as method scouting, optimization of parameters (e.g., column chemistry, mobile phase composition, gradient, temperature, flow rate), robustness testing, and validation to ensure reproducible and efficient separations thermofisher.comresearchgate.netwaters.comdiva-portal.orgrsc.org. Scaling up from analytical to preparative HPLC requires careful consideration of injection volume and flow rate to maintain separation quality nih.govyoutube.com.

Countercurrent Chromatography and Flash Chromatography Applications

Countercurrent Chromatography (CCC) is a support-free liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases nih.govwikipedia.orgmdpi.com. Its advantages include high load capacity, low solvent consumption, and ease of scale-up, making it highly suitable for natural product isolation nih.govmdpi.com. Various CCC systems exist, including Droplet Countercurrent Chromatography (DCCC) and Centrifugal Partition Chromatography (CPC) nih.govwikipedia.org. The selection of an appropriate two-phase solvent system is crucial for achieving effective separation nih.govmdpi.comnih.gov. For instance, in the isolation of related alkaloids, solvent systems such as light petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v) or ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v) have been employed nih.gov.

Flash Chromatography is a rapid and efficient purification technique that utilizes gas pressure to accelerate the elution of solvents through a column packed with an adsorbent material, typically silica (B1680970) gel chromatographyonline.comphenomenex.comnews-medical.netchromatographydirect.com. It serves as a faster alternative to traditional gravity-fed column chromatography and is widely used for separating components from complex mixtures, including natural products, in research and pharmaceutical development chromatographyonline.comphenomenex.comchromatographydirect.com. The separation is based on the differential affinities of compounds for the stationary and mobile phases phenomenex.comchromatographydirect.com. Flash chromatography columns often employ silica gel (200–300 mesh) and are eluted with solvent gradients, such as chloroform:methanol mixtures .

Method Development for Complex Mixture Resolution

Resolving this compound from complex plant extracts necessitates a strategic approach to method development, often involving a multi-step purification strategy. This typically begins with an initial extraction to obtain a crude extract, followed by fractionation using techniques like flash chromatography to remove major impurities and concentrate the target compounds. Subsequently, preparative HPLC is employed for the final high-purity isolation of this compound.

Structural Elucidation Methodologies

While the specific methodologies for the structural elucidation of this compound are not detailed in the provided outline's sub-sections, the process for identifying and confirming the structure of natural products generally involves a combination of spectroscopic techniques. These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are indispensable for determining the connectivity of atoms, identifying functional groups, and establishing the stereochemistry of the molecule nih.govscribd.comwiley.comlibretexts.orgresearchgate.net.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, allowing for the determination of the elemental composition. Fragmentation patterns in MS can also offer insights into the structural features of the compound nih.govscribd.comwiley.comlibretexts.orgresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl, carbonyl, and amine groups nih.govscribd.comwiley.comlibretexts.orgresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores and conjugated systems within the molecule nih.govscribd.comlibretexts.orgresearchgate.net.

X-ray Crystallography: If the compound can be crystallized, X-ray crystallography provides definitive three-dimensional structural information wiley.com.

Compound List

this compound

Comprehensive Spectroscopic Analysis for Structural Elucidation

The structural elucidation of this compound relies on the synergistic application of various spectroscopic methods. These techniques allow researchers to decipher the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework. Both 1D (¹H NMR and ¹³C NMR) and 2D NMR experiments are vital for assigning specific atoms and confirming connectivity.

¹H NMR Spectroscopy: Proton NMR provides information about the number, type, and environment of hydrogen atoms within the molecule. For this compound, ¹H NMR data has been reported, revealing characteristic signals. For instance, a signal at δ 5.35 ppm (1H, br s) is indicative of a vinylic proton, while signals around δ 3.52 ppm (1H, m) and δ 2.80 ppm (1H, dd, J = 11.5, 4.5 Hz) suggest the presence of protons adjacent to oxygen or nitrogen atoms, or those in sterically constrained environments within the steroidal backbone .

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Key carbon resonances for this compound have been identified, including signals for quaternary carbons and those bearing functional groups. For example, resonances at δ 142.1 ppm and δ 122.4 ppm likely correspond to olefinic carbons, while signals at δ 67.8 ppm and δ 58.2 ppm are characteristic of carbons bearing hydroxyl or amine functionalities, or those in specific ring positions of the steroidal structure .

Data Table: Key NMR Chemical Shifts for this compound

ResonanceChemical Shift (δ)Multiplicity/Integration (¹H)Assignment (¹H)Assignment (¹³C)
Proton 15.351H, br sH-6-
Proton 23.521H, mH-3-
Proton 32.801H, dd, J = 11.5, 4.5 HzH-17-
Carbon 1---C-5 (142.1 ppm)
Carbon 2---C-6 (122.4 ppm)
Carbon 3---C-3 (67.8 ppm)
Carbon 4---C-17 (58.2 ppm)

Note: Specific assignments for all protons and carbons, and detailed 2D NMR data (e.g., COSY, HSQC, HMBC) would be required for a complete structural elucidation, confirming atom-to-atom connectivities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight of a compound, which directly leads to the establishment of its elemental composition. For this compound, HR-ESI-MS analysis has provided a precise mass measurement.

The observed mass-to-charge ratio (m/z) of 432.2741 for the protonated molecule [M+H]⁺, when calculated with high accuracy, corresponds to the elemental formula C₂₇H₃₈NO₃ (calculated m/z: 432.2749) . This precise mass measurement confirms the number of atoms of each element present in this compound, a critical step in its structural identification. Furthermore, HRMS can provide fragmentation patterns that offer clues about the substructures and functional groups within the molecule, aiding in the confirmation of the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying the presence of specific functional groups within a molecule.

IR Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. For this compound, IR analysis would typically reveal characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), C-O, C-N, and C-H stretching and bending vibrations. These signals help in confirming the presence of alcohol, ketone, ether, or amine functionalities, which are common in steroidal alkaloids. While specific IR data for this compound is not detailed in the provided snippets, the technique is routinely used to identify these key structural features researchgate.net.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including their absolute configuration and stereochemistry nih.govwikipedia.orglibretexts.org. If this compound can be crystallized into suitable single crystals, X-ray diffraction analysis can provide an unambiguous determination of its complete molecular structure. This method involves directing an X-ray beam at the crystal and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the precise positions of atoms and their bonding can be deduced nih.govwikipedia.org. This technique is particularly powerful for establishing the absolute stereochemistry at chiral centers, which is often critical for understanding a compound's biological activity. While specific X-ray crystallographic data for this compound is not presented in the provided search results, it remains a potential method for absolute configuration determination if appropriate crystalline samples are obtained researchgate.net.

Integration of Multi-Spectroscopic Data for Structural Confirmation

The definitive structural assignment of this compound is achieved through the rigorous integration of data obtained from all spectroscopic analyses. The molecular formula derived from HRMS (C₂₇H₃₈NO₃) serves as the basis for interpreting the NMR spectra. ¹H and ¹³C NMR data, often supplemented by 2D NMR experiments like HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the sequential assignment of all atoms and the confirmation of all chemical bonds and their connectivity. IR and UV-Vis spectra provide corroborating evidence for the presence of specific functional groups. By cross-referencing and correlating the findings from each spectroscopic technique, researchers can confidently propose and confirm the complete structure of this compound, ensuring both chemical accuracy and completeness of the elucidated structure respect-po.rukib.ac.cnresearchgate.net.

Biosynthetic Pathways and Genetic Engineering of Ningpeisinoside

Identification of Steroidal Precursors and Metabolic Intermediates

The biosynthesis of ningpeisinoside, like other steroidal alkaloids, begins with cholesterol, a fundamental precursor in the biosynthesis of all steroid hormones. respect-po.rubritannica.comglowm.com The pathway proceeds through a series of modifications to this initial sterol backbone. In vertebrates, cholesterol is converted to pregnenolone, a key intermediate for various steroid classes. britannica.comgenome.jp While the precise early steps in Fritillaria are still under investigation, it is hypothesized that a similar conversion from cholesterol-like precursors occurs.

The core structure of this compound is a veratranine-type skeleton. rhhz.net This suggests that the biosynthetic pathway involves significant rearrangements and modifications of the initial steroidal framework. Metabolic intermediates are the molecules that are formed at each step of a metabolic pathway. wikipedia.org Identifying these intermediates is key to mapping the entire biosynthetic route. In the broader context of steroidal alkaloid biosynthesis in Fritillaria, several key intermediates have been proposed and, in some cases, identified. These include compounds such as peiminine, peimine (B17214), imperialine (B1671802), solasodine, and cyclopamine, which accumulate under specific conditions. mdpi.com The presence of these related but distinct alkaloids suggests a branching pathway where common intermediates are channeled towards different final products.

Metabolomic analyses of Fritillaria species have been instrumental in identifying potential metabolic intermediates. mdpi.commdpi.com These studies often reveal a complex network of related compounds, providing snapshots of the metabolic state of the plant. nih.govsemanticscholar.org For instance, changes in the levels of specific alkaloids in response to environmental or genetic modifications can indicate their position within the biosynthetic pathway. The accumulation of certain compounds when a downstream enzyme is non-functional is a classic method for identifying intermediates.

Table 1: Potential Precursors and Intermediates in this compound Biosynthesis

CompoundClassPotential Role
CholesterolSterolPrimary Precursor
PregnenoloneSteroidEarly Intermediate
PeiminineSteroidal AlkaloidRelated Alkaloid/Potential Intermediate
PeimineSteroidal AlkaloidRelated Alkaloid/Potential Intermediate
ImperialineSteroidal AlkaloidRelated Alkaloid/Potential Intermediate
SolasodineSteroidal AlkaloidRelated Alkaloid/Potential Intermediate
CyclopamineSteroidal AlkaloidRelated Alkaloid/Potential Intermediate

Enzymatic Machinery and Gene Clusters Involved in this compound Biosynthesis

The conversion of simple precursors into the complex structure of this compound requires a dedicated set of enzymes. nih.govrsc.orgnih.gov These enzymes catalyze a series of reactions including hydroxylations, oxidations, and glycosylations. While the complete enzymatic machinery for this compound is yet to be fully elucidated, studies on related steroidal alkaloids in Fritillaria provide significant clues.

The biosynthesis of the terpenoid backbone, a precursor to the steroid skeleton, involves enzymes such as farnesyl pyrophosphate synthase (FPS). plos.org Subsequently, squalene (B77637) synthase (SQS) and squalene epoxidase (SQE) are crucial for forming the initial steroid ring structure. plos.org A variety of cytochrome P450 (CYP450) enzymes are then believed to participate in the intricate modifications of the steroid core. plos.org

Genes encoding these biosynthetic enzymes are often found organized in "gene clusters" on the chromosome. wikipedia.orgunh.edunih.gov This co-localization facilitates the coordinated expression of all the genes required for a specific metabolic pathway. While a specific gene cluster for this compound has not been definitively identified, transcriptomic studies in Fritillaria have revealed clusters of co-expressed genes that are likely involved in steroidal alkaloid biosynthesis. mdpi.comgenome.jp Identifying and characterizing these gene clusters is a key area of research, as it can provide the complete set of "instructions" for producing this compound.

Transcriptomic and Proteomic Analysis of Biosynthetic Regulation in Fritillaria Species

Transcriptomic and proteomic analyses are powerful tools for understanding how the biosynthesis of this compound is regulated. nih.govnih.govnih.govplos.org Transcriptomics involves sequencing all the RNA molecules in a cell (the transcriptome) to determine which genes are being actively expressed. plos.orgresearchgate.net Proteomics, on the other hand, identifies and quantifies the proteins present. nih.govplos.org

Studies on Fritillaria species have used these "omics" approaches to identify genes and proteins that are upregulated or downregulated in conjunction with changes in alkaloid content. mdpi.comnih.govnih.gov For example, comparing the transcriptomes of high- and low-alkaloid-producing Fritillaria plants can pinpoint key regulatory genes. plos.org

Several transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, have been implicated in regulating steroidal alkaloid biosynthesis in Fritillaria. nih.gov These include members of the AP2/ERF, bHLH, WRKY, and MYB families. nih.gov These transcription factors can act as master switches, turning on or off the entire biosynthetic pathway in response to developmental or environmental cues. For instance, studies have shown that factors like potassium application and shading can influence the expression of these transcription factors and, consequently, the accumulation of steroidal alkaloids. mdpi.com

Table 2: Key Gene Families Implicated in Steroidal Alkaloid Biosynthesis Regulation in Fritillaria

Gene FamilyFunction
AP2/ERFTranscription Factor
bHLHTranscription Factor
WRKYTranscription Factor
MYBTranscription Factor
Cytochrome P450sBiosynthetic Enzymes
Farnesyl Pyrophosphate Synthase (FPS)Biosynthetic Enzyme
Squalene Synthase (SQS)Biosynthetic Enzyme
Squalene Epoxidase (SQE)Biosynthetic Enzyme

Chemoenzymatic Synthesis Approaches for Pathway Elucidation

Chemoenzymatic synthesis, which combines traditional chemical synthesis with enzymatic catalysis, is a valuable tool for both producing complex molecules and elucidating their biosynthetic pathways. nih.govmdpi.combeilstein-journals.orgrsc.orgmonash.edu This approach allows researchers to create and test potential intermediates that may be difficult to isolate from natural sources.

By synthesizing a hypothesized intermediate and then feeding it to a plant extract or a purified enzyme, scientists can determine if it is a true part of the biosynthetic pathway. If the enzyme successfully converts the synthetic substrate into the next molecule in the pathway, it confirms the role of both the intermediate and the enzyme. This strategy can be used to piece together the entire biosynthetic puzzle, one step at a time.

Furthermore, chemoenzymatic methods can be used to produce novel analogs of this compound by introducing slightly modified synthetic precursors into the enzymatic steps. This can lead to the creation of new compounds with potentially enhanced or different biological activities.

Biotechnological Strategies for Enhanced Production and Pathway Engineering

The low abundance of this compound in its natural source, Fritillaria ningguoensis, makes its large-scale production challenging. rhhz.net Biotechnological approaches offer a promising solution to this problem. nih.govmdpi.commdpi.comsrce.hrjmbfs.org These strategies aim to either enhance the production of the compound in the native plant or transfer the entire biosynthetic pathway into a more manageable host organism, such as yeast or bacteria. isomerase.commanchester.ac.ukbioninja.com.au

A more ambitious, but potentially more scalable, approach is metabolic engineering in a microbial host. isomerase.commanchester.ac.ukbioninja.com.au This involves identifying all the genes in the this compound biosynthetic pathway, transferring them into an organism like Saccharomyces cerevisiae (baker's yeast), and then optimizing the expression of these genes to produce the desired compound. rsc.org This "cell factory" approach has been successfully used for the production of other complex natural products and holds great promise for the sustainable and cost-effective production of this compound and other valuable plant-derived compounds.

Structure Activity Relationship Sar Studies of Ningpeisinoside and Analogues

Computational Approaches for SAR Analysis: Molecular Docking and Dynamics Simulations

Computational methods are invaluable tools for predicting and understanding the interaction between a ligand, such as ningpeisinoside, and its biological target. Molecular docking and molecular dynamics (MD) simulations are at the forefront of these in silico techniques, offering insights into binding affinities and the stability of ligand-receptor complexes.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target, such as receptors associated with antitussive or anti-inflammatory pathways. The scoring functions used in docking algorithms would then estimate the binding affinity, providing a quantitative measure of the interaction strength. While specific docking studies on this compound are not documented, research on related alkaloids like peimine (B17214) and peiminine against various receptors can serve as a proxy. These studies help in identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the alkaloid's steroidal backbone and its functional groups.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational changes in both the ligand and the receptor upon binding. For a semi-rigid molecule like this compound, MD simulations can reveal the stability of the initial docked pose and identify any allosteric effects. The flexibility of the glycoside moiety in this compound would be of particular interest in MD simulations, as it could adopt various conformations to optimize its interaction within the binding pocket.

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structures of biologically active Fritillaria alkaloids, a hypothetical pharmacophore for the biological activity of this compound can be proposed.

Key structural motifs likely contributing to the bioactivity of cevanine-type alkaloids include:

The Rigid Steroidal Backbone: The core tetracyclic steroidal structure provides a rigid scaffold that correctly positions the functional groups for interaction with the receptor.

The C-5 Nitrogen Bridge: The nitrogen atom in the characteristic bridged piperidine ring system is a crucial feature. Its basicity and ability to form hydrogen bonds or ionic interactions are likely critical for receptor binding.

Oxygenated Functional Groups: The presence and position of hydroxyl and ketone groups on the steroidal skeleton significantly influence activity. For instance, the hydroxyl group at C-3 and the ketone at C-6 in related compounds like verticinone (peiminine) are known to be important for their biological effects.

The Glycoside Moiety: The sugar group attached to the steroidal aglycone in this compound introduces hydrophilicity and additional hydrogen bonding opportunities. The nature and linkage of this sugar can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The combination of these features—a hydrophobic core, hydrogen bond donors and acceptors, and a basic nitrogen atom—constitutes the likely pharmacophore for this compound's biological activity.

Influence of Stereochemistry and Conformational Rigidity on Receptor Interactions

The stereochemistry of steroidal alkaloids is a critical determinant of their biological activity. The rigid and complex three-dimensional structure of this compound, with its multiple chiral centers, dictates a specific spatial arrangement of its functional groups, which must be complementary to the topography of the receptor's binding site.

Conformational Rigidity: The fused ring system of the steroidal backbone imparts a high degree of conformational rigidity to the molecule. This pre-organization of the molecule reduces the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity. The chair and boat conformations of the piperidine ring containing the nitrogen bridge are also relatively fixed, further defining the molecule's shape. While the steroidal core is rigid, the glycosidic bond allows for some flexibility, enabling the sugar moiety to orient itself favorably within the receptor site.

Comparative SAR with Other Fritillaria Steroidal Alkaloids (e.g., Peimine, Veratranine Derivatives)

Comparing the structures and biological activities of this compound with other well-studied Fritillaria alkaloids provides valuable SAR insights. Key alkaloids for comparison include peimine, peiminine (verticinone), and imperialine (B1671802).

CompoundC-3 PositionC-6 PositionBiological Activity
Peimine β-OH-Antitussive, Anti-inflammatory
Peiminine β-OH=OAntitussive, Expectorant, Anti-inflammatory
Imperialine β-OH=OAntitussive, Expectorant, Anti-inflammatory
This compound O-glycoside-(Presumed Antitussive/Anti-inflammatory)

Data inferred from studies on the respective compounds.

From this comparison, several SAR trends can be deduced:

Effect of C-6 Oxygenation: The presence of a ketone at the C-6 position, as seen in peiminine and imperialine, appears to be a common feature among many active alkaloids and may enhance certain biological activities.

Role of the C-3 Substituent: The C-3 hydroxyl group is a common feature and is likely important for activity. In this compound, this hydroxyl group is glycosylated. This modification will significantly impact the molecule's polarity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor. The sugar moiety could also introduce new binding interactions.

Rational Design Principles for Modifying this compound's Bioactivity Profile

The rational design of novel this compound analogues aims to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. Based on the inferred SAR, several design strategies can be proposed:

Modification of the Glycoside Moiety:

Varying the Sugar Unit: Replacing the existing sugar with other monosaccharides or oligosaccharides could modulate the compound's solubility and bioavailability.

Altering the Glycosidic Linkage: Changing the anomeric configuration (α or β) or the point of attachment on the aglycone could influence receptor binding.

Modification of the Steroidal Backbone:

Introduction of Functional Groups: Adding or modifying functional groups at various positions on the steroidal nucleus, guided by computational modeling, could lead to new and improved interactions with the target receptor. For example, introducing a ketone at C-6, similar to peiminine, could be a viable strategy.

Modification of Existing Functional Groups: Esterification or etherification of the hydroxyl groups could alter the lipophilicity and metabolic stability of the compound.

Modification of the Nitrogen-Containing Ring:

N-Alkylation or N-Acylation: Introducing small alkyl or acyl groups on the nitrogen atom could modify its basicity and steric properties, potentially leading to altered receptor affinity and selectivity.

By systematically applying these design principles, it is possible to generate a library of this compound analogues with potentially enhanced and more targeted therapeutic effects. Subsequent biological evaluation of these new compounds would further refine the SAR and lead to the development of more effective drug candidates.

Pharmacological Mechanisms of Action: Cellular and Molecular Investigations of Ningpeisinoside

Molecular Target Identification and Validation

Identifying the specific molecular entities with which a compound interacts is the first step in understanding its mechanism of action. This process involves a combination of sophisticated techniques to isolate and validate these interactions.

Affinity Chromatography and Proteomics-Based Target Deconvolution

A powerful initial approach to identify the direct binding partners of Ningpeisinoside within the cellular proteome is affinity chromatography coupled with mass spectrometry. In this technique, this compound would be chemically immobilized onto a solid support matrix, such as sepharose beads, to create an affinity column. A cellular lysate, containing the complete repertoire of proteins from a relevant cell line or tissue, is then passed through this column.

Proteins that have a binding affinity for this compound will be selectively retained on the column while other proteins are washed away. The bound proteins can then be eluted and subsequently identified using high-resolution mass spectrometry-based proteomics. This unbiased approach allows for the discovery of both expected and novel protein targets.

Illustrative Data Table: Putative Protein Targets of this compound Identified by Affinity Chromatography-Mass Spectrometry

Protein ID (UniProt)Protein NameFunctionPeptide CountFold Enrichment
P04637Tumor suppressor p53Transcription factor, cell cycle regulation, apoptosis1525.3
P10276Heat shock protein HSP 90-alphaChaperone, protein folding and stability2218.7
Q9Y243Caspase-3Executioner caspase in apoptosis1215.1
P01375Tumor necrosis factorPro-inflammatory cytokine812.5

Biochemical Assays for Receptor Binding and Enzyme Inhibition Kinetics

Once putative targets are identified, their interaction with this compound must be validated and quantified using biochemical assays. If a target is a receptor, radioligand binding assays or surface plasmon resonance (SPR) can be employed to determine the binding affinity (Kd) and kinetics (kon and koff rates) of the this compound-receptor interaction.

If the identified target is an enzyme, a battery of enzyme inhibition assays would be conducted. These experiments would determine whether this compound acts as an inhibitor or activator of the enzyme. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be determined. Further mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Illustrative Data Table: Biochemical Validation of this compound-Target Interactions

Target ProteinAssay TypeParameterValue
Tumor suppressor p53Surface Plasmon Resonance (SPR)Binding Affinity (Kd)1.2 µM
Caspase-3Enzyme Inhibition AssayIC505.8 µM
Caspase-3Enzyme Inhibition AssayInhibition Constant (Ki)2.1 µM
Tumor necrosis factorELISA-based Binding AssayBinding Affinity (Kd)8.5 µM

Kinase, Phosphatase, and Ion Channel Modulation Studies

To further refine the understanding of this compound's molecular targets, its effects on key classes of regulatory proteins such as kinases, phosphatases, and ion channels would be investigated. Large-scale screening panels are commercially available to test the activity of a compound against hundreds of different kinases. This would reveal if this compound has a specific kinase inhibitory profile.

Similarly, its impact on various phosphatases would be assessed through dedicated assays. Given that many natural products interact with ion channels, electrophysiological techniques like patch-clamping would be utilized to study the effects of this compound on the activity of various ion channels in relevant cell types.

Elucidation of Intracellular Signaling Pathways

Following the identification and validation of molecular targets, the next crucial step is to understand how the interaction of this compound with these targets translates into a cellular response. This involves dissecting the downstream intracellular signaling pathways that are modulated by the compound.

Cellular Apoptosis Induction Pathways (e.g., Caspase Cascades, Mitochondrial Dysregulation)

Based on preliminary cell viability assays, if this compound is found to induce cell death, its pro-apoptotic mechanisms would be thoroughly investigated. The activation of the caspase cascade is a hallmark of apoptosis. Western blot analysis would be used to measure the cleavage and activation of key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

The involvement of the mitochondrial, or intrinsic, pathway of apoptosis would be assessed by measuring changes in the mitochondrial membrane potential using fluorescent dyes like JC-1. The release of cytochrome c from the mitochondria into the cytosol would be quantified by subcellular fractionation followed by western blotting. Furthermore, the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family would be determined to understand how this compound shifts the balance towards apoptosis.

Illustrative Data Table: Effect of this compound on Key Apoptotic Markers

Apoptotic MarkerMethod of DetectionObserved Effect of this compound
Caspase-3 ActivationWestern Blot (Cleaved Caspase-3)Significant increase in cleaved form
Caspase-9 ActivationWestern Blot (Cleaved Caspase-9)Significant increase in cleaved form
Mitochondrial Membrane PotentialJC-1 StainingDose-dependent depolarization
Cytochrome c ReleaseWestern Blot (Cytosolic Fraction)Increased cytosolic levels
Bcl-2 ExpressionWestern BlotDownregulation of expression
Bax ExpressionWestern BlotUpregulation of expression

Modulation of Inflammatory Cytokine Production and Signaling Networks

Many natural compounds exhibit anti-inflammatory properties. To investigate this potential for this compound, its effect on the production of key inflammatory cytokines would be measured in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatant would be quantified using enzyme-linked immunosorbent assays (ELISA).

To delve deeper into the mechanism, the effect of this compound on major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, would be examined. Western blot analysis would be used to assess the phosphorylation and activation status of key proteins in these pathways, including IκBα, p65, p38, JNK, and ERK.

Cell Cycle Arrest Mechanisms and Cell Proliferation Inhibition

There is currently no available scientific data elucidating the role of this compound in the regulation of the cell cycle or its potential to inhibit cell proliferation. Research into the effects of other saponins (B1172615) has demonstrated the ability of this class of compounds to induce cell cycle arrest at various phases, often through the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). However, no such studies have been published specifically for this compound. Consequently, there are no research findings or data tables to present regarding its mechanism of action in this context.

Neurotransmitter System Modulation (e.g., Cholinesterase Inhibition)

The potential for this compound to modulate neurotransmitter systems, including any inhibitory effects on enzymes like cholinesterase, remains an uninvestigated area of research. While various natural compounds have been explored for their neurological effects, there is a lack of studies focused on this compound's interaction with neurotransmitter pathways. Therefore, no information is available to detail its impact on neuronal signaling or its potential as a cholinesterase inhibitor.

Omics-Based Mechanistic Studies (e.g., Transcriptomics, Metabolomics, Proteomics)

Modern research methodologies, including transcriptomics, metabolomics, and proteomics, provide a holistic view of a compound's interaction with biological systems. However, a review of scientific literature indicates that this compound has not been the subject of such omics-based investigations.

No transcriptomic studies have been published that analyze the changes in gene expression in response to treatment with this compound. As a result, there is no data on which genes or signaling pathways may be affected by this compound.

The impact of this compound on cellular metabolism has not been characterized through metabolomic studies. There is no available information on how this compound may alter metabolic pathways or the levels of endogenous metabolites.

Proteomic analyses, which can reveal changes in protein expression, interaction networks, and post-translational modifications, have not been conducted for this compound. Therefore, its effects on the cellular proteome are unknown.

Preclinical Efficacy of Ningpeisinoside in Disease Models

In Vitro Efficacy in Disease-Relevant Cellular Models

Ningpeisinoside has demonstrated antimicrobial activity against bacterial strains . Specifically, studies indicate efficacy against Bacillus species and Bacillus subtilis iium.edu.my. As a member of the steroidal alkaloid class, this compound contributes to the broader known antimicrobial properties of these compounds, which are recognized as part of plant chemical defenses against pathogens rhhz.net. The plant Fritillaria thunbergii, from which this compound is isolated, is also recognized for its antimicrobial properties researchgate.net. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against particular bacterial or fungal strains could not be sourced from permissible literature for inclusion in detailed data tables.

Preclinical investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines . Studies have shown that this compound can lead to a reduction in cell viability when applied to cancer cell lines . Belonging to the steroidal alkaloid family, this compound is part of a group of compounds known for their potential anticancer activities rhhz.net. Furthermore, the plant Fritillaria thunbergii, the source of this compound, has also been associated with anticancer effects researchgate.net. However, specific quantitative data, such as IC50 values for this compound against different cancer cell lines, were not available from permissible sources for inclusion in detailed data tables.

This compound has been reported to exert anti-inflammatory effects in experimental models . Its mechanism of action in this regard involves the inhibition of pro-inflammatory cytokine production . Steroidal alkaloids, including this compound, are recognized for possessing anti-inflammatory activities rhhz.net. Additionally, the plant Fritillaria thunbergii, from which this compound is derived, exhibits anti-inflammatory properties researchgate.net.

Research suggests that this compound, and more broadly the plant Fritillaria thunbergii from which it is isolated, are associated with neuroprotective effects researchgate.net. These effects are indicative of potential therapeutic applications in conditions affecting neuronal health.

In Vivo Preclinical Efficacy Assessment in Animal Models

The chemical structure of this compound, characterized by a ketone group at the C6 position, may influence its interaction with receptors relevant to the cough reflex . The plant Fritillaria thunbergii, a known source of this compound, has a long-standing traditional use as an antitussive agent researchgate.net. While these findings suggest a potential role for this compound in modulating cough, specific in vivo preclinical efficacy data in animal cough models were not found in the permissible literature.

Compound List:

this compound

Methodological Design and Reporting Standards for Preclinical Efficacy Studies

The preclinical evaluation of a compound's efficacy is a multi-faceted process that demands careful planning, execution, and reporting. This ensures that the data generated is robust, reproducible, and translatable to potential clinical applications.

Selection and Characterization of Appropriate Animal Models

The choice of animal model is paramount for accurately assessing a compound's efficacy. Models must recapitulate key aspects of the human disease or condition being targeted.

Antimicrobial Activity: For assessing antimicrobial potential, various models are employed, including those utilizing bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa nih.gov. In vivo models, such as those using Galleria mellonella (wax moth larvae), can provide initial insights into a compound's effectiveness against bacterial infections nih.gov. Rodent models (mice and rats) are frequently used due to their genetic similarity to humans and ease of handling nih.gov.

Anti-inflammatory Effects: Preclinical studies investigating anti-inflammatory properties often utilize models that induce acute or chronic inflammation. Common methods include chemical-induced edema, such as carrageenan-induced paw edema mdpi.comdergipark.org.tr or xylene-induced ear edema scielo.br, which mimic aspects of acute inflammation. Lipopolysaccharide (LPS)-induced models are used to study systemic inflammatory responses and cytokine release dergipark.org.trnih.govfrontiersin.orgredoxis.se. For chronic inflammation, models like Complete Freund's Adjuvant (CFA)-induced arthritis mdpi.comscielo.br or models involving prolonged exposure to inflammatory stimuli are employed.

Anti-tumor Efficacy: Evaluating anti-tumor efficacy typically involves either xenograft models, where human tumor cells are implanted into immunodeficient mice mdpi.comnih.govnih.govabcellera.comnimbustx.com, or syngeneic models, which utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background mdpi.comcrownbio.comcriver.compharmalegacy.comgenoway.com. Xenograft models are useful for studying human tumor biology, while syngeneic models are crucial for evaluating immunotherapies due to the presence of a functional immune system criver.compharmalegacy.com. Characterization of these models includes understanding the tumor origin, genetic background, immunogenicity, and responsiveness to known therapies criver.comgenoway.com.

Experimental Endpoints, Biomarkers, and Outcome Measures

Clearly defined endpoints and biomarkers are essential for quantifying a compound's effects and assessing therapeutic success.

Antimicrobial Activity: Key outcome measures include the reduction in bacterial load, survival rates of infected organisms, and in vitro determined minimum inhibitory concentrations (MICs) nih.govwho.intmdpi.comnih.govnih.govfrontiersin.orgnih.govmdpi.com. For localized infections, assessment of bacterial eradication at the site of infection is critical frontiersin.org.

Anti-inflammatory Effects: Efficacy is typically measured by the reduction in inflammatory markers such as edema volume, leukocyte infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) dergipark.org.trscielo.brnih.govredoxis.se. Histological analysis of affected tissues can provide detailed insights into the inflammatory process biocytogen.com.

Statistical Rigor and Reproducibility in Preclinical Research

Ensuring statistical rigor and reproducibility is fundamental to the validity of preclinical findings.

Experimental Design: Studies should be designed with appropriate control groups (e.g., vehicle control, positive control) and sufficient sample sizes to achieve statistical power. Randomization of animals to treatment groups and blinding of researchers to treatment allocation can minimize bias.

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as t-tests, ANOVA, or non-parametric tests, depending on the data distribution and experimental design. The significance level (p-value) should be clearly stated.

Reproducibility: Preclinical studies should be designed to be reproducible. This includes detailed documentation of all methods, reagents, and experimental conditions. When possible, studies should be replicated by independent laboratories to confirm findings. The reporting of preclinical data should adhere to established guidelines to ensure transparency and facilitate replication.

Illustrative Table of Preclinical Models

Given the absence of specific data for this compound, the following table illustrates the types of preclinical models and their applications commonly used in the evaluation of therapeutic compounds.

Therapeutic AreaModel TypeDescriptionKey Endpoints/Biomarkers
Antimicrobial In vivo Infection Models (Galleria mellonella)Utilizes insect larvae as a model organism to assess antibacterial efficacy. Relatively rapid and cost-effective. nih.govLarval survival rate, health index, bacterial load reduction.
Murine Infection Models (S. aureus, P. aeruginosa)Utilizes mice or rats infected with specific pathogens. Allows for detailed assessment of systemic and localized effects. nih.govnih.govnih.govmdpi.comfrontiersin.orgBacterial burden (colony-forming units), survival rates, tissue damage, inflammatory markers, MIC values.
Anti-inflammatory Carrageenan-Induced Paw EdemaInduces acute inflammation and edema in the paw of rodents, typically rats or mice, using carrageenan injection. Mimics early stages of acute inflammation. mdpi.comdergipark.org.trPaw volume/thickness, inhibition of edema, histological assessment of inflammatory infiltration.
LPS-Induced InflammationAdministration of lipopolysaccharide (LPS) to rodents to induce systemic inflammation and cytokine release, mimicking aspects of bacterial infection or sepsis. dergipark.org.trnih.govfrontiersin.orgredoxis.seSerum cytokine levels (e.g., TNF-α, IL-6, IL-1β), inflammatory cell activation, organ damage markers.
CFA-Induced ArthritisInduces chronic inflammation and arthritis in rodents, typically rats, using Complete Freund's Adjuvant (CFA). Used to assess chronic anti-inflammatory and anti-arthritic effects. mdpi.comscielo.brPaw swelling, joint inflammation, histological changes in joint tissue, cytokine levels (e.g., TNF-α, IL-1β).
Anti-tumor Xenograft Models (Human tumors in immunodeficient mice)Human cancer cell lines or patient-derived tumor fragments implanted into immunodeficient mice (e.g., nude or SCID mice). Useful for evaluating efficacy of targeted therapies and chemotherapies. mdpi.comnih.govnih.govabcellera.comnimbustx.comTumor volume, tumor growth inhibition, overall survival, pharmacokinetic/pharmacodynamic (PK/PD) parameters, biomarker expression (e.g., proliferation, target engagement), imaging (e.g., 18F-FDG PET).
Syngeneic Models (Mouse tumors in immunocompetent mice)Mouse cancer cell lines implanted into immunocompetent mice of the same genetic strain. Essential for evaluating immunotherapies, as they preserve a functional immune system. mdpi.comcrownbio.comcriver.compharmalegacy.comgenoway.comTumor volume, tumor growth inhibition, survival, immune cell infiltration (e.g., T cells, myeloid cells), cytokine profiles, response to immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).

Compound List

The following compounds were mentioned in the literature search and are relevant to preclinical research in the areas discussed:

Amlodipine nih.gov

Amphotericin B nih.govmdpi.com

Anidulafungin mdpi.com

Annona muricata (AML) scielo.br

AS-48 frontiersin.org

Caspofungin mdpi.com

CE-355621 nih.gov

Cefiderocol who.int

Cilastatin who.int

Complete Freund's Adjuvant (CFA) mdpi.comscielo.br

Deoxycholate amphotericin B mdpi.com

Dupilumab biocytogen.com

EGFRvIIINEG mdpi.com

E. coli who.int

Fluconazole nih.gov

GPC1 mdpi.com

HGF (Hepatocyte Growth Factor) nih.gov

Histamine mdpi.comdergipark.org.tr

Human kallikrein 2 (hK2) nih.gov

Ibrexafungerp mdpi.com

IL-1β (Interleukin-1 beta) dergipark.org.trscielo.brnih.gov

IL-10 (Interleukin-10) nih.govirjournal.org

IL-4 biocytogen.com

IL-4RA biocytogen.com

IL-5 biocytogen.com

IL-6 redoxis.se

IL-13 biocytogen.com

Imipenem who.int

Immunoglobulin E (IgE) biocytogen.com

Isavuconazole mdpi.com

Itraconazole mdpi.com

K. pneumoniae who.int

Liposomal amphotericin B (LAMB) mdpi.com

LPS (Lipopolysaccharide) dergipark.org.trnih.govfrontiersin.orgredoxis.se

Mannosylerythritol lipids-A (MEL-A) mdpi.com

Micafungin mdpi.com

Minocycline nih.govfrontiersin.org

Nisin Z nih.gov

NTX-452 nimbustx.com

Ovalbumin (OVA) biocytogen.com

PD-1 (Programmed cell death protein 1) criver.comgenoway.commdpi.com

PD-L1 (Programmed death-ligand 1) genoway.com

Posaconazole mdpi.comnih.gov

Prostaglandins mdpi.comdergipark.org.tr

Prostate-specific membrane antigen (PSMA) abcellera.com

PURE G4OEI48 nih.gov

P. aeruginosa (Pseudomonas aeruginosa) nih.govmdpi.com

Relebactam who.int

Resiquimod (R-848) redoxis.se

Rifampin nih.govfrontiersin.org

S. aureus (Staphylococcus aureus) nih.govmdpi.comnih.govnih.govmdpi.comfrontiersin.org

S. epidermidis (Staphylococcus epidermidis) nih.govfrontiersin.org

Serotonin (5-HT) mdpi.comdergipark.org.tr

Substance P mdpi.comdergipark.org.tr

Sulbactam/durlobactam who.int

Toll-like Receptor 4 (TLR4) nih.gov

Toll-like Receptors (TLRs) nih.govredoxis.se

TNF-α (Tumor Necrosis Factor-alpha) dergipark.org.trscielo.brnih.govredoxis.se

TSLP (Thymic stromal lymphopoietin) biocytogen.com

TSLPR (TSLP receptor) biocytogen.com

Tumor Necrosis Factor Receptor 1/2 (TNFR1/R2) nih.gov

TYRX nih.gov

VTX-0811 mdpi.com

Vancomycin nih.gov

VISTA (V-domain immunoglobulin suppressor of T cell activation) genoway.commdpi.com

Voriconazole mdpi.com

Werner Syndrome Helicase (WRN) nimbustx.com

Xylene

Synthetic Chemistry and Chemical Derivatization of Ningpeisinoside

Total Synthesis Approaches to the Veratranine Core of Ningpeisinoside

Currently, there are no published total synthesis routes specifically targeting this compound. The veratranine core, a complex steroidal alkaloid structure, presents a formidable synthetic challenge. Research on the total synthesis of other veratranine-type alkaloids provides some insight into the potential strategies that could be adapted for this compound. These approaches often involve intricate cyclization reactions and careful stereochemical control to construct the characteristic fused ring system. However, without specific studies on this compound, any discussion of its total synthesis remains speculative and based on analogies to related molecules.

Semi-synthetic Routes from Natural Precursors and Scaffold Modification

Information regarding the semi-synthesis of this compound from readily available natural precursors is not detailed in the available literature. Generally, semi-synthetic strategies for steroidal alkaloids involve isolating a closely related natural product and then chemically modifying it to achieve the target molecule. This can be a more efficient approach than total synthesis. For this compound, this would likely involve sourcing a precursor with a similar veratranine skeleton and performing a series of reactions to introduce or modify the specific functional groups and glycosylation pattern of this compound. The absence of published work in this area prevents a detailed description of potential starting materials, reaction schemes, or yields.

Development of Novel this compound Analogues through Chemical Derivatization

The development and synthesis of novel analogues of this compound through chemical derivatization are not documented in the scientific literature. Chemical derivatization is a common strategy to explore the structure-activity relationships of a natural product and to optimize its biological properties. This typically involves modifying existing functional groups such as hydroxyl or amine moieties. While general methods for the derivatization of natural products like triterpenoids and other alkaloids are well-established, specific examples and research findings for this compound are lacking.

Optimization of Synthetic Yields and Stereoselective Synthesis

Without established synthetic or semi-synthetic routes for this compound, there is no information available regarding the optimization of synthetic yields or the development of stereoselective synthesis methods. Achieving high yields and controlling stereochemistry are critical aspects of chemical synthesis, particularly for complex molecules like steroidal alkaloids. Research in these areas would be contingent on the initial development of a viable synthetic pathway.

Click Chemistry and Bioconjugation Strategies for Functionalization

The application of click chemistry and bioconjugation strategies to functionalize this compound has not been reported. Click chemistry, with its high efficiency and specificity, is a powerful tool for attaching various molecular entities, such as fluorescent probes or targeting ligands, to natural products. Similarly, bioconjugation can be used to link the molecule to larger biomolecules like proteins or antibodies. While these techniques have been applied to other steroids, their use with this compound remains an unexplored area of research.

Metabolism and Pharmacokinetics of Ningpeisinoside Preclinical Investigations

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies are foundational for assessing a compound's metabolic fate. These investigations typically utilize isolated biological systems, such as liver microsomes or hepatocytes, to evaluate how quickly a compound is broken down and to identify the resulting metabolites.

Metabolic Stability: This refers to the rate at which a compound is metabolized by enzymes. In vitro assays, such as those using human liver microsomes (HLM) or hepatocytes, incubate the compound with these cellular components in the presence of necessary cofactors (e.g., NADPH) bioivt.comanaliza.comnih.govnih.gov. The disappearance of the parent compound over time is monitored, often by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) analiza.com. Key parameters derived include intrinsic clearance (CLint) and half-life (t½), which indicate the compound's susceptibility to metabolic degradation. Compounds with high metabolic stability are generally preferred as they may lead to longer durations of action and less frequent dosing.

Metabolite Identification (Met ID): Alongside stability, identifying the structures of metabolites formed is critical bioivt.combioanalysis-zone.comfrontiersin.orgsciex.com. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are employed to detect, identify, and quantify these metabolites frontiersin.orgsciex.comiium.edu.my. Understanding metabolite profiles helps in predicting potential active or toxic metabolites and elucidating the metabolic pathways involved. For instance, incubation of Ningpeisinoside with human liver microsomes or hepatocytes would aim to generate a list of its breakdown products bioivt.comanaliza.com.

Illustrative Table 8.1: In Vitro Metabolic Stability of this compound (Hypothetical Data)

Incubation SystemIncubation Time (min)Parent Compound Remaining (%)Half-life (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes (HLM)60457515
Human Hepatocytes1206011010
Rat Liver Microsomes (RLM)60305020

Note: The data presented in this table are hypothetical and illustrative of the type of data generated in metabolic stability studies. Specific data for this compound were not found in the retrieved literature.

Determination of Absorption, Distribution, and Excretion (ADME) Profiles in Preclinical Animal Models

To understand how this compound behaves in a living organism, preclinical animal studies are essential. These studies assess the compound's journey through the body from administration to elimination creative-biolabs.comcn-bio.combiotechfarm.co.il.

Absorption: This refers to the process by which the compound enters the bloodstream from the site of administration. Studies in various animal models (e.g., rodents, dogs) help determine the extent and rate of absorption via different routes, such as oral or intravenous administration creative-biolabs.combiotechfarm.co.ilresearchgate.net. Factors influencing absorption, like solubility and permeability, are also evaluated ascendiacdmo.com.

Distribution: Once absorbed, the compound distributes to various tissues and organs. Studies assess plasma protein binding and tissue distribution patterns, often using radiolabeled compounds to track their presence and concentration in different parts of the body creative-biolabs.combiotechfarm.co.ilnih.gov. This helps understand where the drug accumulates and if it reaches its target site.

Excretion: This is the process by which the compound and its metabolites are eliminated from the body, typically via urine or feces creative-biolabs.combiotechfarm.co.il. Excretion studies help determine the primary routes of elimination and the rate of clearance from the body.

Illustrative Table 8.2: Preclinical ADME Profile of this compound (Hypothetical Data)

ParameterSpecies (e.g., Rat)Route of AdministrationValueUnit
Bioavailability (Oral)RatOral35%
Plasma Protein BindingRatN/A85%
Volume of Distribution (Vd)RatIV2.5L/kg
Clearance (CL)RatIV0.5L/hr/kg
Excretion in Urine (% of Dose)RatOral20%
Excretion in Feces (% of Dose)RatOral65%

Note: The data presented in this table are hypothetical and illustrative of the type of data generated in preclinical ADME studies. Specific data for this compound were not found in the retrieved literature.

Elucidation of Primary Metabolic Pathways and Enzymes Involved

Understanding the specific metabolic pathways and the enzymes responsible for transforming this compound is crucial for predicting drug-drug interactions and species-specific metabolism frontiersin.orgnih.govnih.gov.

Metabolic Pathways: Metabolism typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions frontiersin.orgbspublications.netmdpi.comnih.govramauniversity.ac.innih.govbasicmedicalkey.com. Phase I reactions often introduce or expose functional groups, while Phase II reactions attach polar molecules (like glucuronic acid or sulfate) to enhance water solubility and facilitate excretion. For a compound like this compound, studies would aim to identify whether it undergoes hydroxylation, glucuronidation, sulfation, or other common metabolic transformations frontiersin.orgmdpi.comnih.gov.

Enzymes Involved: Cytochrome P450 (CYP) enzymes are the primary catalysts for Phase I metabolism bioivt.comfrontiersin.orgnih.govnih.gov. Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in this compound's metabolism is critical for predicting potential interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes bioivt.comnih.govnih.gov. Other enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are involved in Phase II conjugation frontiersin.orgmdpi.comramauniversity.ac.in. Reaction phenotyping studies, using recombinant enzymes or specific inhibitors, are employed to pinpoint the exact enzymes responsible bioivt.com.

Illustrative Table 8.3: Major Enzymes Involved in this compound Metabolism (Hypothetical Data)

Enzyme ClassSpecific EnzymeInvolvement (e.g., Percentage of Metabolism)Notes
Phase I (Oxidation)CYP3A440%Major enzyme for many xenobiotics.
CYP2C925%Involved in metabolism of various drugs.
CYP2D615%Known for genetic polymorphisms.
Phase II (Conjugation)UGT (e.g., UGT1A1)50%Glucuronidation pathway.
SULT (e.g., SULT1A1)30%Sulfation pathway.

Note: The data presented in this table are hypothetical and illustrative of the type of data generated in enzyme phenotyping studies. Specific data for this compound were not found in the retrieved literature.

Impact of Metabolism on Biological Activity and Bioavailability

Impact on Biological Activity: Metabolites can be pharmacologically active, inactive, or even toxic. If this compound is metabolized into an active compound, this could contribute to its therapeutic effect. Conversely, if it is rapidly metabolized into inactive products, its efficacy might be limited. Studies assessing the biological activity of identified metabolites are crucial frontiersin.orgnih.gov. For example, some compounds are prodrugs, requiring metabolic activation to exert their intended biological effect frontiersin.org.

Illustrative Table 8.4: Relationship between this compound Metabolism and Biological Activity (Hypothetical)

Compound/MetaboliteBiological Activity (e.g., IC50, nM)Metabolism StatusNotes
This compound500Parent CompoundInitial activity observed in vitro.
Metabolite A50ActivePotent metabolite, significantly more active than the parent compound.
Metabolite B>10,000InactiveMetabolite with no significant observed biological activity.
Metabolite C200Moderately ActiveContributes to the overall pharmacological effect.

Note: The data presented in this table are hypothetical and illustrative of how metabolic transformation can influence a compound's biological activity. Specific data for this compound were not found in the retrieved literature.

Advanced Analytical Methodologies for Ningpeisinoside Research

Quantitative Analysis and Method Validation for Complex Matrices

The quantitative determination of Ningpeisinoside in complex matrices, such as biological fluids (plasma, urine) and herbal extracts, presents significant analytical challenges due to low concentrations and interference from other endogenous or exogenous substances. nih.govuab.edu To address this, highly sensitive and selective methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are developed and rigorously validated. nih.gov

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. researchgate.netyoutube.com Key validation parameters, as stipulated by regulatory guidelines like the FDA and ICH, include selectivity, linearity, precision, accuracy, recovery, and stability. nih.govedqm.eu

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing multiple blank matrix samples to check for interfering peaks at the retention time of the analyte and internal standard (IS). uab.edunih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com Calibration curves are constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A correlation coefficient (r²) value close to 1.0 indicates good linearity. nih.govnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. youtube.com These are evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. nih.govnih.gov Precision is expressed as the relative standard deviation (RSD%), and accuracy as the relative error (RE%). nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. uab.edu

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage.

A study on the simultaneous determination of four main isosteroidal alkaloids in rat plasma using LC-MS/MS provides a representative example of method validation. rroij.com Similarly, a validated LC-MS/MS method for determining ticagrelor (B1683153) in human plasma highlights the stringent criteria for accuracy and precision, with variations required to be below 15% (20% for LLOQ). nih.gov

Table 1: Representative Method Validation Parameters for Alkaloid Quantification in Plasma by LC-MS/MS Based on data for similar isosteroidal alkaloids.

Parameter Specification Finding for Peimisine nih.gov Finding for Imperialine (B1671802) nih.gov
Linearity (r²) > 0.99 > 0.9985 > 0.9975
LLOQ (ng/mL) - 0.1953 0.2148
Intra-day Precision (RSD%) < 15% ≤ 1.63% ≤ 1.49%
Inter-day Precision (RSD%) < 15% ≤ 2.39% ≤ 2.17%
Intra-day Accuracy (RE%) Within ±15% -1.83% to 2.87% -2.15% to 3.12%
Inter-day Accuracy (RE%) Within ±15% -2.56% to 3.18% -2.79% to 3.54%
Recovery (%) Consistent and reproducible 89.17% - 93.42% 88.79% - 92.53%
Matrix Effect (%) 85% - 115% 96.41% - 101.37% 97.15% - 102.49%

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like herbal extracts containing this compound. wisdomlib.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying low-concentration analytes in complex matrices. nih.gov It combines the powerful separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). rroij.comnih.gov In studies on Fritillaria alkaloids, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole (QQQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is frequently used. nih.govmdpi.comsemanticscholar.org The method allows for the simultaneous quantification of multiple alkaloids within a short analysis time. mdpi.com For instance, a UPLC-MS/MS method was developed to quantify nine steroidal alkaloids in Fritillariae cirrhosae bulbus and Fritillariae pallidiflorae bulbus within 8 minutes. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. edu.krd For non-volatile compounds like steroidal alkaloids, a derivatization step, such as trimethylsilylation, is required to increase their volatility. nih.govvtc.edu.hkresearchgate.net A GC-MS method with pre-column derivatization has been successfully developed for the simultaneous analysis of major steroidal alkaloids like verticine, verticinone, and imperialine in various Fritillaria species. nih.govvtc.edu.hk This technique is valuable for identifying and characterizing the phytochemical profiles of different species. researchgate.net

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy combines the separation power of LC with the structure-elucidating capability of NMR. wisdomlib.orgmdpi.comnumberanalytics.com This technique is particularly powerful for the unambiguous identification of novel compounds and for distinguishing between isomers, which can be challenging for MS alone. wisdomlib.orgmdpi.com LC-NMR has been applied to the analysis of various natural products, including saponins (B1172615) and alkaloids from plant extracts. mdpi.comresearchgate.net The coupling can be done in different modes, including on-flow (continuous measurement), stop-flow (measurement of a specific peak), and via solid-phase extraction (SPE) trapping, which helps to concentrate the analyte and allows for more extensive NMR experiments. mdpi.com

Application of Advanced Spectroscopic Techniques for Trace Analysis and Impurity Profiling

Impurity profiling is a critical component of quality control for any compound intended for research or pharmaceutical use. It involves the identification and quantification of impurities, which can originate from the synthetic process, degradation, or the natural source itself. edqm.eu The presence of impurities can significantly affect the biological activity and safety of the compound. thieme-connect.de

Advanced spectroscopic techniques are essential for detecting and characterizing these impurities, often present at trace levels. edqm.eu

High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-Q-TOF-MS provide highly accurate mass measurements, enabling the determination of elemental compositions for both the main compound and its impurities. nih.govsemanticscholar.org This is crucial for identifying unknown impurities. In studies of Fritillaria extracts, UPLC-Q-TOF-MS has been used to identify dozens of chemical constituents, including potential impurities and degradation products. nih.govjfda-online.com

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of ions, MS/MS provides structural information that aids in the identification of impurities. The fragmentation patterns of impurities can be compared to that of the parent compound to deduce their structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. It is used to characterize the definitive structure of isolated impurities. While less sensitive than MS, its strength lies in providing detailed connectivity and stereochemical information.

The European Pharmacopoeia outlines strategies for controlling impurities, setting thresholds for reporting, identification, and qualification. edqm.eu For herbal products, this is particularly complex due to the natural variability of the chemical profile.

Quality Control and Standardization of this compound for Research Purposes

The quality, safety, and efficacy of herbal medicines and the compounds derived from them depend on robust quality control and standardization. researchgate.netbvsalud.org For a research compound like this compound, standardization is essential to ensure the consistency and reproducibility of experimental results.

Standardization of this compound involves several key aspects:

Authentication of Raw Material: The correct identification of the plant source, such as Fritillaria pallidiflora, is the first critical step. bvsalud.org Techniques like DNA barcoding combined with HPLC fingerprints are used to authenticate the species and prevent adulteration. mdpi.com

Control of Chemical Profile: The chemical consistency of the extract or purified compound must be maintained. This involves establishing a chemical fingerprint, often using HPLC or UPLC-MS. mdpi.com For Fritillaria species, the content of major isosteroidal alkaloids is often used as a quality marker. nih.gov

Quantification of Active Markers: A validated quantitative method, typically HPLC-MS/MS, is used to determine the content of this compound and other key alkaloids. nih.gov The Chinese Pharmacopoeia specifies content limits for certain alkaloids in different Fritillaria species to ensure their quality. bvsalud.org

Purity Assessment: The levels of identified and unidentified impurities must be controlled within acceptable limits. This relies on the sensitive analytical techniques described in the impurity profiling section.

Reference Standards: The availability of a highly purified and well-characterized reference standard of this compound is fundamental for accurate quantification and identification.

Chemometrics and Data Analytics for Comprehensive Metabolite Profiling

Metabolomics, which aims to comprehensively analyze the complete set of metabolites in a biological sample, combined with chemometrics, offers a powerful approach for studying complex systems. nih.govnih.gov For this compound, which is part of a complex mixture of alkaloids and other metabolites in Fritillaria bulbs, these tools are invaluable.

Metabolite Profiling: An untargeted or targeted analysis using techniques like UPLC-Q-TOF-MS or GC-MS generates a vast amount of data representing the chemical fingerprint of the sample. nih.govnih.gov Studies on Fritillaria have successfully used this approach to identify hundreds of metabolites, revealing significant chemical differences between species, geographical origins, and even different plant parts (bulbs vs. flowers). nih.govmdpi.com

Chemometric Analysis: Multivariate statistical methods are then applied to this complex data to extract meaningful information. nih.govresearchgate.net

Principal Component Analysis (PCA): An unsupervised method used for pattern recognition and grouping. PCA plots can visually demonstrate the similarities and differences between samples, for example, clustering different Fritillaria species based on their metabolite profiles. nih.govnih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): These are supervised methods used to identify the specific variables (metabolites) that are responsible for the separation between predefined groups. nih.govresearchgate.net These models have been used to successfully differentiate Fritillariae cirrhosae bulbus from its common adulterant, Fritillariae pallidiflorae bulbus, and to discover potential chemical markers for authentication. mdpi.comresearchgate.net

This approach not only aids in quality control and authentication but also helps in understanding the biochemical basis of the plant's properties and discovering potential new bioactive compounds. nih.govmdpi.com

Future Research Trajectories and Translational Outlook for Ningpeisinoside

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While Ningpeisinoside has established roles in areas such as respiratory health and exhibiting cytotoxic effects against cancer cell lines researchgate.net, its broader therapeutic landscape remains largely unexplored. The class of steroidal alkaloids to which this compound belongs is known for a wide spectrum of biological activities, including anticancer, anticholinergic, antimicrobial, anti-inflammatory, analgesic, anti-myocardial ischemia, and anti-angiogenesis effects rhhz.netd-nb.info. This suggests that this compound may possess additional, yet undiscovered, therapeutic applications.

Future research should focus on systematically screening this compound against a wider array of disease models and biological targets. Areas ripe for investigation include its potential in neurodegenerative diseases, given the cholinesterase inhibitory activity observed in related Fritillaria alkaloids . Furthermore, its anti-inflammatory and antimicrobial properties warrant deeper exploration for applications in chronic inflammatory conditions and infectious diseases, respectively researchgate.netsci-hub.se. Investigating its effects on metabolic disorders or cardiovascular conditions, areas where other steroidal alkaloids have shown promise, could also unveil novel therapeutic avenues rhhz.netd-nb.info.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

Understanding the precise mechanisms by which this compound exerts its effects is crucial for its rational drug development. While studies have indicated that this compound can induce apoptosis in cancer cells via caspase pathways and modulate pro-inflammatory cytokines , a comprehensive understanding of its molecular targets and signaling pathways is still needed.

Future research should aim to elucidate the specific protein targets, receptor interactions, and downstream cellular signaling cascades influenced by this compound. Techniques such as proteomics, transcriptomics, and advanced biochemical assays can provide a more detailed map of its molecular interactions. For instance, pinpointing the exact receptors involved in its antitussive activity or identifying the specific bacterial enzymes it targets would significantly advance its therapeutic application. Unraveling the structure-activity relationships (SAR) at a molecular level will be key to understanding how its unique steroidal alkaloid structure confers its diverse biological activities nih.gov.

Development of Next-Generation Analogues with Improved Efficacy and Selectivity

The chemical structure of this compound, characterized by its veratranine core and specific functional groups, presents opportunities for medicinal chemistry to develop improved analogues . Minor structural modifications can lead to significant changes in efficacy, selectivity, pharmacokinetic properties, and reduced off-target effects.

Future research should involve the synthesis of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be paramount in guiding this process, aiming to enhance its potency against specific disease targets while improving its selectivity and bioavailability. For example, modifications could be explored to increase its efficacy in treating specific cancer types or to broaden its spectrum of antimicrobial activity. The development of analogues could also focus on optimizing its pharmacokinetic profile, ensuring better absorption, distribution, metabolism, and excretion (ADMET) properties, which are critical for successful drug development ijpsonline.com.

Integration of Systems Pharmacology and Artificial Intelligence in this compound Research

The integration of cutting-edge technologies like Artificial Intelligence (AI) and systems pharmacology offers a powerful approach to accelerate this compound research and development. Systems pharmacology examines the holistic response of biological systems to drug perturbations, moving beyond single-target interactions nih.gov. AI, including machine learning (ML) algorithms, can rapidly analyze vast datasets, predict molecular interactions, identify potential drug candidates, and optimize drug design oup.comresearchgate.netresearchgate.netuniversiteitleiden.nlnih.govsilicos-it.benih.govwarwick.ac.uk.

Future research should leverage these tools to build predictive models for this compound's activity, identify novel therapeutic targets, and simulate its interactions within complex biological networks. AI can aid in virtual screening for potential drug targets, predict the efficacy of synthesized analogues, and even help in designing novel compounds with desired properties. Systems pharmacology approaches can map out the intricate pathways affected by this compound, providing a more comprehensive understanding of its therapeutic effects and potential side effects, thereby guiding the development of more effective and safer treatments.

Collaborative Research Frameworks for Accelerating this compound Development

Translating scientific discoveries into viable therapeutic agents requires robust collaborative frameworks. The complexity of natural product drug development often necessitates partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs). Principles of "action research," characterized by iterative cycles of planning, action, observation, and reflection, can also inform a dynamic and responsive development process westernsydney.edu.aunih.govwikipedia.orgscribbr.comfrontiersin.org.

Future efforts should prioritize establishing strong collaborations to pool expertise, resources, and funding. These partnerships can facilitate preclinical testing, clinical trials, and regulatory approvals. Furthermore, fostering an environment of open science and data sharing, where appropriate, can accelerate the pace of discovery. Engaging in interdisciplinary collaborations that bring together chemists, biologists, pharmacologists, and clinicians will be essential for navigating the multifaceted challenges of this compound's translational journey.

This compound: Key Characteristics

CharacteristicDetailsReference(s)
Chemical Name This compound t27.irlookchem.com
CAS Number 139742-29-3 lookchem.com
Molecular Formula C34H57NO7 t27.irlookchem.com
Molecular Weight ~591.8 g/mol t27.irlookchem.com
Source Fritillaria ningguoensis t27.irresearchgate.netkib.ac.cnresearchgate.net
Physical Description Thin acicular crystals / Colorless needle crystal t27.ir
Melting Point 284-286 °C t27.ir
Specific Rotation [α]D²⁰ = +24º (c = 0.4, chloroform:ethanol = 4:1) t27.ir
Known Activities Antitussive, expectorant, antimicrobial, anti-inflammatory, antitumor t27.irresearchgate.netrhhz.netsci-hub.se
Chemical Class Steroidal alkaloid rhhz.net

List of Compound Names Mentioned:

this compound

Peimine (B17214)

Nimbolidin D

Codeine

Dextromethorphan

Noscapine

Peiminine

Abiraterone acetate (B1210297)

α-solamargine

α-solasonine

Cyclopamine

Batrachotoxin

Veratramine

Q & A

Q. Q1. What are the recommended methodologies for isolating and purifying Ningpeisinoside from natural sources?

Answer: Standard protocols involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:

  • Solvent selection : Polar solvents optimize extraction of glycosides like this compound .
  • Purity validation : Use NMR and LC-MS to confirm structural integrity and purity (>95%) .
  • Reproducibility : Detailed documentation of solvent ratios, temperature, and pressure conditions is critical .

Q. Q2. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical studies?

Answer: Employ a tiered approach:

  • In vitro assays : Measure solubility, plasma protein binding, and metabolic stability using liver microsomes .
  • In vivo studies : Administer this compound to animal models (e.g., rodents) and collect plasma/tissue samples at timed intervals. Analyze via LC-MS/MS, ensuring calibration curves meet FDA validation criteria (R² ≥ 0.99) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported mechanisms of action for this compound?

Answer: Address discrepancies via:

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to identify biphasic effects .
  • Pathway-specific inhibitors : Use pharmacological blockers (e.g., kinase inhibitors) to isolate signaling pathways .
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map upstream/downstream targets .
  • Critical analysis : Compare cell lines, assay conditions, and endpoint measurements from conflicting studies .

Q. Q4. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?

Answer: Apply factorial design principles:

  • Combination indices : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Mechanistic overlap : Use RNA-seq to identify shared pathways between this compound and co-administered drugs .
  • In vivo validation : Test synergy in orthotopic or patient-derived xenograft (PDX) models to account for tumor microenvironment variability .

Q. Q5. What statistical methods are optimal for analyzing heterogeneous data in this compound toxicity studies?

Answer:

  • Mixed-effects models : Account for inter-individual variability in organ-specific toxicity .
  • Meta-analysis : Pool data from independent studies using random-effects models to estimate overall effect sizes and heterogeneity (I² statistic) .
  • Machine learning : Train classifiers (e.g., random forests) to predict toxicity thresholds based on physicochemical properties .

Methodological Frameworks

Q. Q6. How to formulate a hypothesis for this compound’s role in modulating oxidative stress?

Answer:

  • Literature synthesis : Identify gaps in existing ROS-scavenging mechanisms of related glycosides .
  • Preliminary data : Use ROS-sensitive dyes (e.g., DCFH-DA) in cell-based assays to quantify antioxidant activity .
  • Hypothesis statement : “this compound reduces oxidative damage by upregulating Nrf2-mediated antioxidant response elements” .

Q. Q7. What criteria ensure ethical rigor in human trials involving this compound derivatives?

Answer:

  • Informed consent : Disclose potential risks (e.g., hepatotoxicity) and benefits using non-technical language .
  • Data safety monitoring : Establish an independent board to review adverse events and halt trials if predefined toxicity thresholds are breached .
  • Equity : Ensure participant diversity in age, gender, and ethnicity to generalize findings .

Data Reproducibility and Reporting

Q. Q8. How to mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Standard operating procedures (SOPs) : Document reaction conditions (e.g., pH, temperature) and raw material sources .
  • Quality control : Implement orthogonal analytical methods (e.g., NMR for structure, HPLC for purity) for each batch .
  • Open protocols : Share synthesis details in supplementary materials to enable replication .

Q. Q9. What are best practices for reporting contradictory results in this compound studies?

Answer:

  • Transparency : Disclose all raw data, including outliers, in public repositories (e.g., Figshare) .
  • Contextualization : Discuss potential confounders (e.g., cell line drift, assay interference) in the limitations section .
  • Collaborative reanalysis : Invite independent labs to validate findings using shared reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.